N-(3-Nitrophenyl)-N-({N'-[(E)-(pyridin-4-YL)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide
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Overview
Description
N-(3-Nitrophenyl)-N-({N’-[(E)-(pyridin-4-YL)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Nitrophenyl)-N-({N’-[(E)-(pyridin-4-YL)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of the Hydrazone Intermediate: Reacting pyridine-4-carbaldehyde with hydrazine to form the hydrazone intermediate.
Sulfonamide Formation: Reacting the hydrazone intermediate with 3-nitrobenzenesulfonyl chloride under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of such complex organic compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amino group under appropriate conditions.
Substitution: The sulfonamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: As a probe for studying enzyme interactions and protein binding.
Medicine: Potential antimicrobial or anticancer agent due to its sulfonamide structure.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Nitrophenyl)-N-({N’-[(E)-(pyridin-4-YL)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit bacterial growth by interfering with folic acid synthesis. The compound may interact with specific enzymes or receptors, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Sulfamethoxazole: A sulfonamide used in combination with trimethoprim as an antibiotic.
Sulfadiazine: Another sulfonamide antibiotic used in the treatment of infections.
Uniqueness
N-(3-Nitrophenyl)-N-({N’-[(E)-(pyridin-4-YL)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide is unique due to its complex structure, which combines a nitrophenyl group, a pyridine ring, and a sulfonamide moiety. This unique combination may confer specific properties and applications not found in simpler sulfonamides.
Properties
Molecular Formula |
C20H17N5O5S |
---|---|
Molecular Weight |
439.4 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-3-nitroanilino]-N-[(E)-pyridin-4-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C20H17N5O5S/c26-20(23-22-14-16-9-11-21-12-10-16)15-24(17-5-4-6-18(13-17)25(27)28)31(29,30)19-7-2-1-3-8-19/h1-14H,15H2,(H,23,26)/b22-14+ |
InChI Key |
OLUNHOHDNJZPCQ-HYARGMPZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N/N=C/C2=CC=NC=C2)C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NN=CC2=CC=NC=C2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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